molecular formula C10H17NO4 B13491044 2-Acetamido-2-(1-methoxycyclopentyl)aceticacid

2-Acetamido-2-(1-methoxycyclopentyl)aceticacid

Cat. No.: B13491044
M. Wt: 215.25 g/mol
InChI Key: WPPJGSVMAXAJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-2-(1-methoxycyclopentyl)acetic acid is an organic compound with the molecular formula C10H17NO4 It is characterized by the presence of an acetamido group, a methoxy group, and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-(1-methoxycyclopentyl)acetic acid typically involves the reaction of 1-methoxycyclopentylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-(1-methoxycyclopentyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetamido-2-(1-methoxycyclopentyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-2-(1-methoxycyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors .

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-cyclopentylacetic acid: Similar structure but lacks the methoxy group.

    2-Acetamido-1,2-dideoxynojirimycin: Contains an acetamido group but has a different ring structure.

    2-Acetamido-2-deoxy-D-glucono-1,5-lactone: Similar functional groups but different overall structure.

Uniqueness

2-Acetamido-2-(1-methoxycyclopentyl)acetic acid is unique due to the presence of both the methoxy group and the cyclopentyl ring, which confer distinct chemical properties and biological activities. The combination of these structural features makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

2-acetamido-2-(1-methoxycyclopentyl)acetic acid

InChI

InChI=1S/C10H17NO4/c1-7(12)11-8(9(13)14)10(15-2)5-3-4-6-10/h8H,3-6H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

WPPJGSVMAXAJMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)O)C1(CCCC1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.